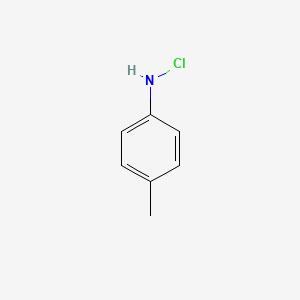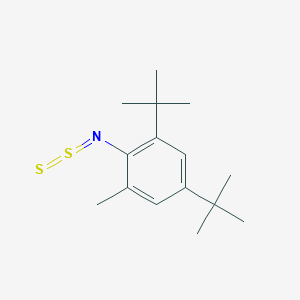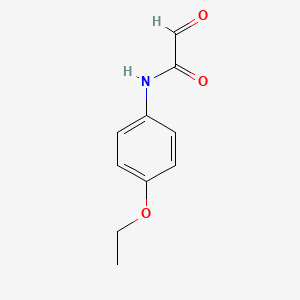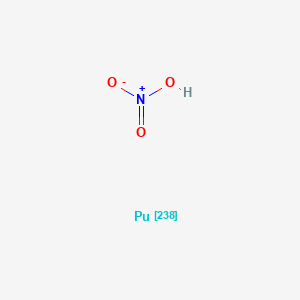![molecular formula C14H17NO B14617947 N-[3-(Furan-2-yl)propyl]-3-methylaniline CAS No. 57696-76-1](/img/structure/B14617947.png)
N-[3-(Furan-2-yl)propyl]-3-methylaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(Furan-2-yl)propyl]-3-methylaniline is an organic compound that features a furan ring attached to a propyl chain, which is further connected to a methylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Furan-2-yl)propyl]-3-methylaniline typically involves the reaction of 3-methylaniline with 3-(furan-2-yl)propyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of renewable solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(Furan-2-yl)propyl]-3-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The nitro group in the aniline moiety can be reduced to an amine.
Substitution: The aromatic ring in the aniline moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 3-methylaniline.
Substitution: Brominated or nitrated derivatives of the aniline moiety.
Scientific Research Applications
N-[3-(Furan-2-yl)propyl]-3-methylaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[3-(Furan-2-yl)propyl]-3-methylaniline involves its interaction with specific molecular targets and pathways. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the aniline moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[3-(Furan-2-yl)propyl]aniline
- N-[3-(Furan-2-yl)propyl]-4-methylaniline
- N-[3-(Furan-2-yl)propyl]-2-methylaniline
Uniqueness
N-[3-(Furan-2-yl)propyl]-3-methylaniline is unique due to the specific positioning of the methyl group on the aniline moiety, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall efficacy in various applications .
Properties
CAS No. |
57696-76-1 |
|---|---|
Molecular Formula |
C14H17NO |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
N-[3-(furan-2-yl)propyl]-3-methylaniline |
InChI |
InChI=1S/C14H17NO/c1-12-5-2-6-13(11-12)15-9-3-7-14-8-4-10-16-14/h2,4-6,8,10-11,15H,3,7,9H2,1H3 |
InChI Key |
KMYVTWQIAMPPJR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NCCCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methyl-3-nitro-5-[(phenylsulfanyl)methyl]thiophene](/img/structure/B14617882.png)

![Ethyl 5,10-dihydropyrrolo[1,2-b]isoquinoline-1-carboxylate](/img/structure/B14617888.png)

methylidene}-1-methylimidazolidine](/img/structure/B14617898.png)




![N-methyl-N-[(4-propan-2-ylphenyl)methylideneamino]methanamine](/img/structure/B14617928.png)

![7,7-Dimethoxy-2-methylidenebicyclo[2.2.1]heptane](/img/structure/B14617935.png)

